3-(2-Nitrophenyl)pyridine picrate

Description

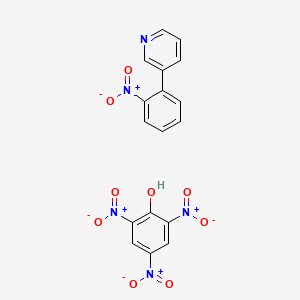

3-(2-Nitrophenyl)pyridine picrate is a chemical compound with the molecular formula C11H8N2O5 It is known for its unique structure, which includes a nitrophenyl group attached to a pyridine ring, and a picrate group

Properties

IUPAC Name |

3-(2-nitrophenyl)pyridine;2,4,6-trinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2.C6H3N3O7/c14-13(15)11-6-2-1-5-10(11)9-4-3-7-12-8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJLRAAGPZSION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC=C2)[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)pyridine picrate typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which results in the formation of the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . The nitrophenyl group can be introduced through further substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and substitution reactions under controlled conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)pyridine picrate undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, nitro compounds, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Nitrophenyl)pyridine picrate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)pyridine picrate involves its interaction with molecular targets through its nitrophenyl and pyridine groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

3-Nitropyridine: Shares the nitro group on the pyridine ring but lacks the phenyl and picrate groups.

2-Nitrophenylpyridine: Similar structure but with the nitro group positioned differently.

Pyridine picrate: Contains the picrate group but lacks the nitrophenyl substitution.

Uniqueness

3-(2-Nitrophenyl)pyridine picrate is unique due to the presence of both the nitrophenyl and picrate groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

3-(2-Nitrophenyl)pyridine picrate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. It features a unique structure that combines a nitrophenyl group with a pyridine ring and a picrate moiety. This combination contributes to its distinctive chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 248.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| IUPAC Name | This compound |

Synthesis Methods

The synthesis of this compound typically involves the nitration of pyridine derivatives. A common method includes the reaction of pyridine with dinitrogen pentoxide (NO) in an organic solvent, leading to the formation of N-nitropyridinium ions, which are subsequently reacted with sulfur dioxide (SO) and hydrogen sulfite (HSO) in water to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrophenyl and pyridine groups can participate in biochemical reactions that lead to enzyme inhibition or activation. Notably, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Experimental data suggest that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This property makes it a candidate for further investigation as a therapeutic agent in oncology .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Nature explored the antimicrobial properties of various nitro compounds, including this compound. The compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Against Cancer Cells : In a recent investigation, this compound was tested against multiple cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with this compound led to significant reductions in cell viability, highlighting its potential as an anticancer agent .

- Mechanistic Studies : Further research focused on elucidating the mechanisms by which this compound exerts its biological effects. Studies revealed that the compound activates specific apoptotic pathways while inhibiting cell proliferation signals, providing insights into its dual role as an antimicrobial and anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.